molecular formula C8H10BrNO2 B13562185 (S)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol

(S)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol

Cat. No.: B13562185
M. Wt: 232.07 g/mol
InChI Key: YQNUKWBOXOLUSU-SSDOTTSWSA-N
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Description

2-[(1S)-1-amino-2-hydroxyethyl]-6-bromophenol is an organic compound with the molecular formula C8H10BrNO2 This compound is characterized by the presence of a bromine atom attached to a phenol ring, along with an amino and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of 2-[(1S)-1-amino-2-hydroxyethyl]-6-bromophenol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The scalability of the synthetic route is also an important consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-amino-2-hydroxyethyl]-6-bromophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce de-brominated phenol derivatives.

Scientific Research Applications

2-[(1S)-1-amino-2-hydroxyethyl]-6-bromophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1S)-1-amino-2-hydroxyethyl]-6-bromophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1S)-1-amino-2-hydroxyethyl]-4-bromophenol
  • 2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol
  • 2-[(1S)-1-amino-2-hydroxyethyl]-6-fluorophenol

Uniqueness

2-[(1S)-1-amino-2-hydroxyethyl]-6-bromophenol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly interesting for certain applications .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxyethyl]-6-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m1/s1

InChI Key

YQNUKWBOXOLUSU-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)O)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C(CO)N

Origin of Product

United States

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